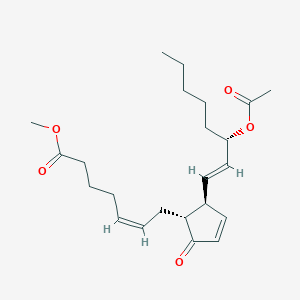

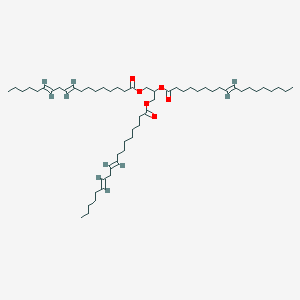

![molecular formula C39H76O5 B3026219 Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester CAS No. 115877-95-7](/img/structure/B3026219.png)

Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester is a chemical compound . It is also known as 1-Myristoyl-3-Docosanoyl-rac-glycerol . The IUPAC name for this compound is 2,3-bis (octadecanoyloxy)propyl docosanoate .

Molecular Structure Analysis

The molecular formula of this compound is C39H76O5 . The molecular weight of this compound is 625.0 . The InChI code for this compound is 1S/C61H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60 (63)66-57-58 (67-61 (64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59 (62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h58H,4-57H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 625.0 . It is supplied as a solid and is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide .Scientific Research Applications

Bioactive Metabolites and Therapeutic Potentials

Metabolic Pathways and Biological Effects : Research has elucidated the metabolic pathways of DHA, leading to the generation of over 70 biologically active metabolites. These include specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins, which are known for their anti-inflammatory and tissue-regenerative properties. DHA metabolites have demonstrated beneficial effects in neuroprotection, anti-hypertension, anti-hyperalgesia, anti-arrhythmia, and anti-tumorigenesis, highlighting their potential in treating a wide range of conditions (Kuda, 2017).

Anti-inflammatory and Neuroprotective Effects : Novel bioactive mediators derived from omega-3 fatty acids, such as EPA and DHA, exhibit potent anti-inflammatory and protective properties. These mediators, including resolvins, docosatrienes, and protectins, have been implicated in the resolution phase of acute inflammation and demonstrate neuroprotective and anti-inflammatory capabilities, suggesting their utility in managing diseases characterized by inflammation and neuronal damage (Serhan, 2005).

Applications in Biotechnology : The biotechnological production of lactic acid from biomass and its subsequent conversion into various chemicals highlights the potential of using fatty acid derivatives in green chemistry. This approach underlines the versatility of fatty acids and their derivatives in producing environmentally friendly chemicals and materials, suggesting similar potential applications for specific esters like docosanoic acid derivatives (Gao, Ma, & Xu, 2011).

properties

IUPAC Name |

(2-hydroxy-3-tetradecanoyloxypropyl) docosanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFSTFBCOKPTDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

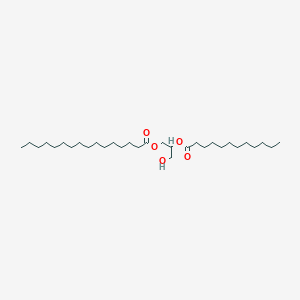

![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)

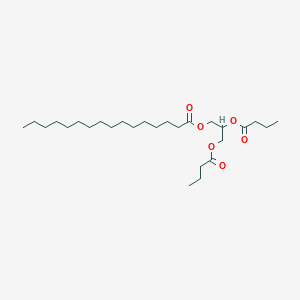

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)

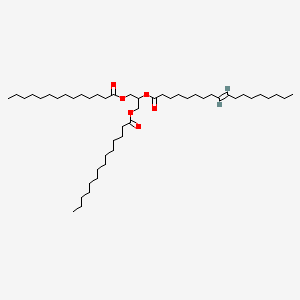

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026144.png)

![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)

![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)

![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)

![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)